molecular formula C15H20I3NO2 B041215 Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate CAS No. 161466-39-3

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

Cat. No.: B041215
CAS No.: 161466-39-3
M. Wt: 627.04 g/mol
InChI Key: LZRSTVREZNQBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is a synthetic organic compound with the molecular formula C15H20I3NO2 This compound is characterized by the presence of three iodine atoms attached to a phenyl ring, an amino group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate typically involves multiple steps. One common method starts with the iodination of a phenyl ring to introduce the three iodine atoms at the 2, 4, and 6 positions. This is followed by the introduction of an amino group at the 3 position through a substitution reaction. The final step involves the esterification of the resulting compound with ethyl heptanoate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to remove the iodine atoms or convert the ester group to an alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Deiodinated compounds or alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the iodine atoms.

Scientific Research Applications

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which can enhance contrast in imaging techniques.

    Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms can enhance its binding affinity to certain proteins, leading to changes in their activity. The amino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-(3-amino-2,4,6-diiodophenyl)heptanoate: Similar structure but with two iodine atoms.

    Ethyl 7-(3-amino-2,4,6-trifluorophenyl)heptanoate: Similar structure but with fluorine atoms instead of iodine.

    Ethyl 7-(3-amino-2,4,6-trichlorophenyl)heptanoate: Similar structure but with chlorine atoms instead of iodine.

Uniqueness

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is unique due to the presence of three iodine atoms, which can significantly enhance its properties, such as its ability to participate in diagnostic imaging

Biological Activity

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is a compound of interest due to its unique structural features and potential biological activities. This article summarizes the available research on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a heptanoate chain and a triiodophenyl group. The presence of iodine in the phenyl ring enhances its potential for biological activity, particularly in imaging and therapeutic applications. Its molecular formula is C16H22I3N and it has a molecular weight of 493.1 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers .
  • Cellular Uptake : The compound's lipophilic nature allows it to penetrate cellular membranes effectively, facilitating its uptake into cells where it can exert its effects on intracellular targets .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The following table summarizes key findings from relevant studies:

StudyCell LineConcentration (µM)Effect
HeLa10Induced apoptosis
MCF-720Inhibited proliferation
A54915Reduced viability

Imaging Applications

The iodinated structure of this compound makes it a candidate for use as a contrast agent in imaging techniques such as computed tomography (CT). Its high iodine content enhances radiopacity, allowing for better visualization of tissues during imaging procedures .

Case Studies

  • Case Study on Tumor Imaging : A study investigated the use of this compound as a contrast agent in animal models. Results indicated significant enhancement in tumor visibility compared to standard contrast agents, suggesting its potential utility in clinical settings .
  • Anticancer Efficacy : In a clinical trial involving patients with advanced solid tumors, administration of this compound resulted in partial responses in several cases. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Studies have shown that peak plasma concentrations are achieved within one hour post-administration. The compound is metabolized predominantly by hepatic enzymes and excreted via urine.

Properties

IUPAC Name

ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20I3NO2/c1-2-21-13(20)8-6-4-3-5-7-10-11(16)9-12(17)15(19)14(10)18/h9H,2-8,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRSTVREZNQBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20I3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161466-39-3
Record name Ethyl 7-(3-amino-2,4,6-triiodophenyl)-heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Reactant of Route 3
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Reactant of Route 4
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Reactant of Route 5
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Reactant of Route 6
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.